molecular formula C20H35NO4 B590965 N-3-oxo-hexadecanoyl-L-Homoserine lactone CAS No. 925448-37-9

N-3-oxo-hexadecanoyl-L-Homoserine lactone

Cat. No.: B590965
CAS No.: 925448-37-9
M. Wt: 353.503
InChI Key: YZBAMTUXUHIYCQ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N-3-oxo-hexadecanoyl-L-Homoserine lactone is an unusual, substituted, long-chain N-acyl-homoserine lactone (AHL) produced by some bacteria, including strains of Agrobacterium vitis and Pseudomonas . This compound is thought to be involved in quorum sensing , a regulatory system used by bacteria for controlling gene expression in response to increasing cell density .

Mode of Action

This compound is a signaling molecule that coordinates group behaviors at high densities in many bacteria . It adsorbs to and promotes the remodeling of lipid membranes in ways that could underpin cell-cell or host-cell interactions .

Biochemical Pathways

This compound is thought to be involved in quorum sensing . Quorum sensing is a mechanism that allows bacteria to communicate and coordinate their behavior based on their population density . Substituted, long-chain AHLs, including this compound, prime for systemic acquired resistance to pathogen attack in plants .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in dmf and dmso at 20 mg/ml . This suggests that the compound may have good bioavailability.

Result of Action

The result of this compound’s action is the coordination of group behaviors in bacteria at high densities . This can lead to changes in gene expression and cellular behavior, which can have significant effects on the bacterial community and its interactions with its environment .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound is involved in quorum sensing, a process that is highly dependent on the density of the bacterial population . Therefore, changes in the bacterial population density, such as those caused by changes in the environment, can influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-3-oxo-hexadecanoyl-L-Homoserine lactone typically involves the acylation of L-homoserine lactone with a long-chain fatty acid derivative. One common method is the reaction of L-homoserine lactone with hexadecanoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered bacteria that overproduce the compound. The bacteria are cultured in bioreactors under controlled conditions, and the compound is extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: N-3-oxo-hexadecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-3-oxo-hexadecanoyl-L-Homoserine lactone has diverse applications in scientific research:

Comparison with Similar Compounds

Comparison: N-3-oxo-hexadecanoyl-L-Homoserine lactone is unique due to its long-chain structure, which influences its hydrophobicity and interaction with lipid membranes. This property allows it to adsorb to and promote the remodeling of lipid membranes, facilitating cell-cell or host-cell interactions . In contrast, shorter-chain analogs like N-3-oxo-decanoyl-L-Homoserine lactone have different solubility and diffusion characteristics, affecting their quorum sensing efficiency and biological activity .

Biological Activity

N-3-oxo-hexadecanoyl-L-homoserine lactone (3OC16-HSL) is a member of the N-acyl homoserine lactone (AHL) family, which plays a crucial role in bacterial quorum sensing (QS). This compound is produced by various bacteria and is known for its regulatory functions in gene expression, particularly in relation to virulence factors and antibiotic production. This article explores the biological activities of 3OC16-HSL, focusing on its mechanisms of action, effects on plant systems, and implications for microbial communication.

3OC16-HSL is characterized by a long acyl chain, which influences its biological activity. It acts primarily as a signaling molecule in QS systems, where it binds to specific receptor proteins (LuxR-type proteins) to regulate gene expression. The binding of 3OC16-HSL to these receptors leads to the activation of various genes involved in processes such as bioluminescence, virulence factor production, and antibiotic biosynthesis.

Key Findings:

  • Binding Affinity : 3OC16-HSL has been shown to bind with high affinity to LuxR-type proteins, facilitating the formation of transcriptional activators that enhance gene expression related to pathogenicity and survival strategies in bacteria .
  • Induction Threshold : The effective concentration for inducing gene expression varies; for instance, the L-isomer of 3OC16-HSL exhibits greater activity than its D counterpart with an induction threshold of approximately 0.5 µg/ml .

Role in Quorum Sensing

Quorum sensing allows bacteria to communicate and coordinate behavior based on population density. In this context, 3OC16-HSL plays a significant role in modulating bacterial behaviors:

  • Virulence Factor Regulation : In Pseudomonas aeruginosa, the Las and Rhl QS systems utilize AHLs like 3OC16-HSL to regulate the expression of virulence factors such as elastase and pyocyanin . This regulation is crucial for bacterial pathogenicity.
  • Antibiotic Production : In Erwinia carotovora, 3OC16-HSL regulates carbapenem antibiotic production through a QS mechanism involving the CarR protein . This indicates a broader role for AHLs in antibiotic biosynthesis beyond mere signaling.

Effects on Plant Systems

Recent studies have highlighted the impact of 3OC16-HSL on plant defense mechanisms. The compound can induce changes in gene expression that enhance plant resistance against pathogens:

  • Proteomic Changes : Treatment with 3OC16-HSL has been shown to significantly alter the expression of over 150 proteins involved in stress response and defense mechanisms in plants like Medicago truncatula and Arabidopsis thaliana . These proteins are linked to processes such as flavonoid synthesis and hormone metabolism.
Plant Response Proteins Affected Function
Defense MechanismsFlavonoid SynthasesAntioxidant activity
Stress ResponseMetabolic EnzymesEnergy production
Hormone ResponsesAuxin-related ProteinsGrowth regulation

Case Studies

  • Erwinia carotovora : In this bacterium, 3OC16-HSL was found to regulate the production of carbapenem antibiotics through QS mechanisms. The study demonstrated that this regulation is dependent on the concentration of AHL present .
  • Plant Interaction : A proteomic analysis revealed that exposure to 3OC16-HSL led to significant changes in protein expression profiles associated with plant defense against pathogens, suggesting its potential use as a biostimulant or protective agent in agriculture .

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBAMTUXUHIYCQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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